molecular formula C12H22O2 B13543574 2-(4-Ethylcyclohexyl)butanoic acid

2-(4-Ethylcyclohexyl)butanoic acid

Cat. No.: B13543574
M. Wt: 198.30 g/mol
InChI Key: YPLIGJDAVFIULS-UHFFFAOYSA-N
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Description

2-(4-Ethylcyclohexyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a butanoic acid moiety attached to a cyclohexane ring, which is further substituted with an ethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylcyclohexyl)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride to form 4-ethylcyclohexanone. This intermediate is then subjected to a Grignard reaction with butylmagnesium bromide, followed by acidic workup to yield the desired carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethylcyclohexanone to form 4-ethylcyclohexanol, which is then oxidized using a suitable oxidizing agent such as potassium permanganate or chromium trioxide to yield the corresponding carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylcyclohexyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, Grignard reagents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carboxylic acids or esters.

Scientific Research Applications

2-(4-Ethylcyclohexyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylcyclohexyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The cyclohexane ring and ethyl group contribute to the compound’s overall hydrophobicity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylbutanoic acid: Lacks the ethyl substitution, resulting in different chemical and physical properties.

    4-Methylcyclohexylbutanoic acid: Similar structure but with a methyl group instead of an ethyl group.

    Cyclohexylpropanoic acid: Shorter carbon chain compared to 2-(4-Ethylcyclohexyl)butanoic acid.

Uniqueness

This compound is unique due to the presence of the ethyl group on the cyclohexane ring, which can influence its reactivity, binding interactions, and overall properties compared to its analogs.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-(4-ethylcyclohexyl)butanoic acid

InChI

InChI=1S/C12H22O2/c1-3-9-5-7-10(8-6-9)11(4-2)12(13)14/h9-11H,3-8H2,1-2H3,(H,13,14)

InChI Key

YPLIGJDAVFIULS-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(CC)C(=O)O

Origin of Product

United States

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